2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
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Overview
Description
The compound 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one is a complex organic molecule known for its significant role in biological signaling pathways. It is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the immune response to cytosolic DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine derivatives and the subsequent formation of the cyclic structure. The key steps include:
Formation of the Purine Derivatives: This involves the reaction of guanine with various phosphorylating agents to form the intermediate compounds.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the final cyclic structure.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Plays a crucial role in the study of cellular signaling pathways, particularly the STING pathway.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy and antiviral treatments.
Industry: Used in the development of diagnostic assays and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by binding to the STING receptor, which triggers a cascade of signaling events leading to the production of interferons and other cytokines. This activation of the immune response is crucial for the detection and elimination of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’,3’-cyclic GMP-AMP: Another STING agonist with a similar structure but different functional groups.
Cyclic di-GMP: A bacterial second messenger with similar signaling properties.
Uniqueness
The uniqueness of 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one lies in its high affinity for the STING receptor and its potent immunostimulatory effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H24N10O13P2 |
---|---|
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33) |
InChI Key |
XRILCFTWUCUKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Origin of Product |
United States |
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